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Compound of Interest

Compound Name: 2-Amino-2-methylpropanamide

Cat. No.: B190125

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-2-methylpropanamide (CAS: 16252-90-7), a simple amino acid derivative. Due to the
limited availability of public experimental spectra for this specific molecule, this document
combines referenced experimental details with predicted data to offer a valuable resource for
identification and characterization. All predicted data is clearly identified.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for 2-Amino-2-
methylpropanamide.

Table 1: Predicted *"H NMR Spectroscopic Data

Disclaimer: The following *H NMR data is predicted by computational software and has not
been experimentally verified. Actual chemical shifts and multiplicities may vary.

Predicted Chemical Predicted

Protons Shift (ppm) Multiplicity Integration
-CHs (x2) 1.25 Singlet 6H
-NHz (amino) 1.5 (broad) Singlet (broad) 2H
-NH2 (amide) 6.8 /7.5 (broad) Singlet (broad) 2H
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Table 2: Predicted **C NMR Spectroscopic Data

Disclaimer: The following 13C NMR data is predicted by computational software and has not
been experimentally verified. Actual chemical shifts may vary.

Carbon Atom Predicted Chemical Shift (ppm)
-C(CH3)2 56.0

-CHs 25.0

C=0 180.0

Table 3: Infrared (IR) Spectroscopy Data

An experimental Fourier Transform Infrared (FTIR) spectrum for 2-Amino-2-
methylpropanamide is available in the SpectraBase database, acquired using a KBr-Pellet
technique on a Bruker IFS 85 instrument.[1] While the full peak list is not publicly accessible,
the characteristic absorption bands for its functional groups are expected in the following
regions:

. Expected Absorption o
Functional Group - ( 1 Description
ange (cm~

. . Two or more bands, can be
N-H Stretch (Amine & Amide) 3400 - 3100

broad
C-H Stretch (Alkyl) 2980 - 2850 Sharp peaks
C=0 Stretch (Amide I) ~1680 - 1630 Strong, sharp peak
N-H Bend (Amine/Amide I1) ~1640 - 1550 Medium to strong peak
C-N Stretch ~1250 - 1020 Medium intensity

Mass Spectrometry (MS) Data

Experimental mass spectrometry data for 2-Amino-2-methylpropanamide is not readily
available in public databases.
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Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid

organic compound like 2-Amino-2-methylpropanamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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